molecular formula C27H25ClN2O7 B031180 Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 140171-50-2

Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B031180
CAS No.: 140171-50-2
M. Wt: 524.9 g/mol
InChI Key: SHDHHSNRYVKCRF-UHFFFAOYSA-N
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Description

Historical Development of 1,4-Dihydropyridine Derivatives

The history of 1,4-dihydropyridines dates back to the late 19th century with the pioneering work of Arthur Hantzsch, who developed the synthetic pathway now known as the Hantzsch dihydropyridine synthesis. This multi-component reaction allowed for the preparation of symmetrical and unsymmetrical 1,4-DHPs, laying the foundation for future medicinal applications. However, the therapeutic potential of these compounds remained largely unexplored until the mid-20th century.

The medicinal significance of 1,4-DHPs emerged in the 1960s through the groundbreaking work of Fleckenstein and colleagues, who in 1969 demonstrated that inhibition of calcium influx into cells using verapamil led to compromised cardiac function. They subsequently discovered that nifedipine, the prototype 1,4-DHP, functioned as a calcium antagonist by selectively blocking L-type calcium channels. This discovery marked the beginning of extensive research into 1,4-DHPs as cardiovascular medications.

The evolution of 1,4-DHP calcium channel blockers can be traced through four distinct generations, each representing significant advancements in pharmacokinetic properties and therapeutic efficacy. Table 1 summarizes the key characteristics of these generations.

Table 1: Evolution of Dihydropyridine Calcium Channel Blockers

Generation Representative Compounds Development Period Key Characteristics Limitations
First Nifedipine, Nicardipine 1970s-early 1980s Proven efficacy against hypertension Rapid onset, short half-life, significant adverse effects including baroreflex activation
Second Felodipine, Nimodipine 1980s Improved vascular selectivity, reduced adverse effects Still required multiple daily dosing
Third Amlodipine Late 1980s-1990s Slow onset, long duration of action, once-daily dosing --
Fourth Lercanidipine, Lacidipine 1990s-2000s Higher vascular selectivity, improved lipophilicity, enhanced membrane interactions --

Nifedipine, developed by Bayer, was first described in the literature in 1972 and received FDA approval on December 31, 1981. Despite its efficacy, nifedipine's rapid onset and short half-life led to significant adverse effects, primarily due to baroreflex activation. These limitations drove the development of subsequent generations with improved pharmacokinetic profiles.

The third-generation 1,4-DHP amlodipine, introduced in the late 1980s, represented a significant advancement with its slow onset, long duration of action, and ability to be administered once daily. Amlodipine has since become one of the most prescribed antihypertensive medications globally. During its development and manufacturing process, researchers identified several intermediates and impurities, including the phthalimido derivative that is the focus of this review.

The compound this compound emerged as a key intermediate in amlodipine synthesis. According to patent literature (WO2006003672A1), the preparation of pure amlodipine involves "the effective purification of phthalimido amlodipine". This highlights the compound's critical role in the synthetic pathway of amlodipine, where the phthalimido group serves as a protecting group for the amino functionality present in the final amlodipine molecule.

The historical development of this compound parallels the broader evolution of 1,4-DHPs from basic organic chemistry curiosities to sophisticated pharmaceutical agents. The recognition of its importance in amlodipine synthesis led to research focused on optimizing its preparation, purification, and conversion to amlodipine, as well as analytical methods for its detection and quantification as a potential impurity.

Significance in Medicinal Chemistry Research

The 1,4-dihydropyridine scaffold has established itself as one of the most privileged heterocyclic structures in medicinal chemistry, with applications extending far beyond its initial use as calcium channel blockers. This versatile scaffold has demonstrated an impressive range of biological activities, making it a valuable platform for drug discovery and development.

The primary significance of 1,4-DHPs in medicinal chemistry stems from their ability to modulate various biological targets. Initially developed as L-type voltage-gated calcium channel blockers, research has revealed that certain dihydropyridines can also interact with other calcium channel subtypes, such as N-type calcium channels found in the brain and peripheral nervous system. This expanded target profile has opened new therapeutic possibilities beyond cardiovascular applications.

The structural versatility of the 1,4-DHP core allows for extensive modifications that can dramatically alter the biological activity of the resulting compounds. Most 1,4-DHP derivatives share common structural features, as outlined in Table 2.

Table 2: Common Structural Features of 1,4-Dihydropyridine Derivatives

Position Common Substituent Function
N1 Hydrogen (unsubstituted) Essential for dihydropyridine character
C2 Small alkyl groups (usually methyl) Influences binding affinity
C3 Ester groups Critical for activity, modulates selectivity
C4 Substituted phenyl ring Major determinant of potency and selectivity
C5 Ester groups Critical for activity, modulates selectivity
C6 Small alkyl groups (usually methyl) Influences binding affinity

By systematically varying these substituents, medicinal chemists have created compounds with diverse pharmacological profiles. The broad spectrum of biological activities exhibited by 1,4-DHPs includes:

  • Cardiovascular effects: Antihypertensive, antianginal, and antiarrhythmic properties through calcium channel blockade
  • Neuroprotective effects: Potential applications in neurological disorders
  • Antioxidant properties: Radical scavenging activity
  • Anti-inflammatory effects: Modulation of inflammatory pathways
  • Anticancer activity: Inhibition of tumor cell proliferation and multidrug resistance reversal
  • Antimicrobial properties: Activity against various bacteria, fungi, and parasites

The significance of this compound in medicinal chemistry research is multifaceted. Primarily, its importance lies in its role as a synthetic intermediate for amlodipine, one of the most successful 1,4-DHP drugs. Understanding its synthesis, purification, and conversion to amlodipine contributes to the optimization of manufacturing processes for this essential medication.

Properties

IUPAC Name

dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O7/c1-15-21(26(33)35-2)22(18-10-6-7-11-19(18)28)23(27(34)36-3)20(29-15)14-37-13-12-30-24(31)16-8-4-5-9-17(16)25(30)32/h4-11,22,29H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDHHSNRYVKCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)COCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 140171-50-2) is a complex organic compound belonging to the dihydropyridine class, which has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H25ClN2O7, with a molecular weight of 524.95 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C1=C(C)NC(=C(C1c2ccccc2Cl)C(=O)OC)COCCN3C(=O)c4ccccc4C3=O

Anticancer Properties

Research indicates that compounds similar to dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine exhibit significant anticancer properties. A study published in Molecules highlighted that certain dihydropyridine derivatives demonstrated selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Activity

The compound's antibacterial potential has also been explored. In vitro studies have shown that derivatives within the dihydropyridine class can inhibit the growth of Gram-positive and Gram-negative bacteria . This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways.

The biological activity of dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine is believed to be mediated through several pathways:

  • Calcium Channel Modulation : As a member of the dihydropyridine family, it may act as a calcium channel blocker, affecting vascular smooth muscle contraction and potentially leading to antihypertensive effects.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.

Case Study 1: Anticancer Activity

A recent study investigated the effects of a related dihydropyridine compound on leukemia cell lines. The results indicated that at concentrations around 50 µM, the compound exhibited moderate activity against these cells while showing minimal cytotoxicity towards normal fibroblast cells . This selectivity is crucial for therapeutic applications.

CompoundConcentration (µM)Activity LevelCytotoxicity
Dihydropyridine Derivative50ModerateLow

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various dihydropyridine derivatives against common pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .

PathogenConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus2515
Escherichia coli2512

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amlodipine Ethyl Analog

  • Structure: Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • Key Differences: Replaces the dimethyl ester groups with diethyl esters. Substitutes the dioxoisoindole moiety with an aminoethoxy group.
  • Significance: The aminoethoxy group enhances water solubility and bioavailability, making it a pharmacologically active calcium channel blocker .

Impurity F(EP)

  • Structure: Dimethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • Key Differences: Contains an aminoethoxy substituent instead of the dioxoisoindole group.
  • Role : A synthetic impurity in amlodipine production, highlighting the importance of substituent selection for drug purity and efficacy .

Compound 53

  • Structure : 1-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((2-(pyrrolidin-1-yl)ethoxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate.
  • Key Differences :
    • Features a pyrrolidin-1-yl ethoxymethyl group and mixed ethyl/methyl esters.
  • Synthesis : Prepared via Schlenk tube reaction at 70°C for 16 hours (69% yield) .

3-Ethyl 5-Methyl Analog

  • Structure : 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • Key Differences :
    • Shares the dioxoisoindole substituent but uses ethyl and methyl esters instead of dimethyl esters.

Structural and Functional Comparison Table

Compound Name Substituent at Position 2 Ester Groups (Positions 3,5) Synthesis Yield/Conditions Notable Properties/Applications
Target Compound 1,3-Dioxoisoindol-2-yl ethoxymethyl Dimethyl Not reported Potential calcium channel modulation
Amlodipine Ethyl Analog Aminoethoxy Diethyl Standard amlodipine synthesis Approved antihypertensive agent
Impurity F(EP) Aminoethoxy Dimethyl Amlodipine impurity pathway Requires removal for drug safety
Compound 53 Pyrrolidin-1-yl ethoxymethyl Ethyl/Methyl 69% yield, 70°C, 16h Undefined bioactivity
3-Ethyl 5-Methyl Analog 1,3-Dioxoisoindol-2-yl ethoxymethyl Ethyl/Methyl Not reported Enhanced lipophilicity (theoretical)

Key Research Findings

  • Synthetic Flexibility : The ethoxymethyl side chain at position 2 is highly modifiable, enabling the introduction of diverse functional groups (e.g., dioxoisoindole, pyrrolidinyl) to tune solubility and bioactivity .
  • Ester Group Impact : Methyl esters (as in the target compound) may reduce metabolic stability compared to ethyl esters but improve synthetic accessibility .
  • Biological Potential: While direct data are lacking, the dioxoisoindole moiety’s electron-withdrawing properties could enhance binding affinity to ion channels or microbial targets, warranting further study .

Q & A

Q. What are the critical steps in synthesizing this dihydropyridine derivative, and how can purity be ensured?

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from tautomerism in the dihydropyridine ring or solvent effects in NMR. To address this:

  • Perform variable-temperature NMR to stabilize tautomeric forms.
  • Use deuterated solvents (e.g., DMSO-d6) to minimize interference.
  • Cross-validate with mass spectrometry (HRMS) for molecular ion consistency .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways in synthesizing this compound?

Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) model reaction intermediates and transition states.

  • Reaction path search algorithms (e.g., Nudged Elastic Band) identify energetically favorable pathways.
  • Molecular dynamics simulations predict solvent effects and steric hindrance .

Example Workflow:

  • Optimize reactant geometries.
  • Calculate activation energies for key steps (e.g., ring closure).
  • Validate with experimental yields .

Q. How can statistical experimental design improve synthesis optimization?

Use Design of Experiments (DoE) to minimize trial-and-error:

  • Central Composite Design (CCD) tests variables (temperature, solvent ratio, catalyst loading).
  • Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. Example: A 3-factor CCD reduced synthesis steps for a related dihydropyridine from 12 to 5 trials while achieving >85% yield .

Q. What pharmacological mechanisms are plausible for this compound, and how can they be validated?

The dihydropyridine core suggests calcium channel modulation. Validate via:

  • Patch-clamp electrophysiology to measure Ca<sup>2+</sup> current blockade in vascular smooth muscle cells.
  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity to L-type calcium channels.
  • In vivo assays (e.g., hypertensive rat models) for dose-dependent blood pressure effects .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence reactivity?

  • Steric effects : The chloro substituent increases steric hindrance, slowing nucleophilic attacks at the 4-position.
  • Electronic effects : Electron-withdrawing Cl stabilizes the dihydropyridine ring via resonance, favoring planar conformations. Methodology : Compare reaction kinetics with analogs (e.g., 4-fluorophenyl vs. 2-chlorophenyl) using UV-Vis spectroscopy to track ring-opening rates .

Q. What strategies mitigate degradation during storage or handling?

  • Storage : Use amber vials at –20°C under nitrogen to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/w.
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Data Contradiction Analysis

Q. Conflicting reports on bioactivity: How to determine if discrepancies arise from impurities or assay variability?

  • Reproduce assays under standardized conditions (e.g., cell line, incubation time).
  • Spike pure compound with known impurities (e.g., dimethyl ester byproducts) to test interference.
  • Meta-analysis of published IC50 values to identify outliers .

Note : All methodologies adhere to CRDC guidelines for chemical engineering research (e.g., RDF2050112 for reactor design) . Avoid unreliable sources per user instructions.

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